molecular formula CCuF3O3S B1240830 Copper(I) trifluoromethanesulfonate CAS No. 37234-97-2

Copper(I) trifluoromethanesulfonate

Cat. No. B1240830
CAS RN: 37234-97-2
M. Wt: 212.62 g/mol
InChI Key: YNYHGRUPNQLZHB-UHFFFAOYSA-M
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Description

Copper(I) trifluoromethanesulfonate, known for its chemical formula CuOTf, is a copper(I) salt of trifluoromethanesulfonic acid. It is notable for its role in various chemical reactions due to its insolubility in water and the ability to form water-soluble complexes under certain conditions, such as with vinyl sulfonate anion (VS) (Suzuki, Noble, & Koval, 1997).

Synthesis Analysis

The copper and zinc copromoted trifluoromethylation using trifluoromethanesulfonic anhydride (Tf2O) as a trifluoromethylating reagent presents a novel approach for the synthesis of bromo(chloro)trifluoromethylated products in good yields. This method demonstrates the utility of CuX2 (X = Br, Cl) along with Zn powder in the presence of 2,2'-bipyridine (Yao, Tong, Xu, & Qing, 2020).

Molecular Structure Analysis

The first crystal structure of a copper(I) trifluoromethanesulphonate (cyclo)olefin complex, particularly the copper(I) triflate-cyclohexene, has been presented, showcasing tetrameric units interconnected by Cu---O---Cu bridges, leading to an infinite chain with a geometry intermediate between trigonal pyramidal and tetrahedral (Timmermans, Mackor, Spek, & Kojić-Prodić, 1984).

Chemical Reactions and Properties

Copper(I) trifluoromethanesulfonate is involved in various chemical reactions, including the copper-catalyzed trifluoromethylthiolation of styrene derivatives. This process is characterized by mild reaction conditions, good functional group tolerance, and excellent diastereoselectivity. Mechanistic studies suggest a radical process might be involved in this transformation (Chen et al., 2022).

Physical Properties Analysis

The insolubility of copper(I) trifluoromethanesulfonate in water, and its ability to form stable, water-soluble complexes with vinyl sulfonate anion (VS) under acidic conditions, reveal interesting aspects of its physical properties. The stability of these complexes is comparable to those containing excess chloride ion, highlighting its unique solubility and stability characteristics (Suzuki, Noble, & Koval, 1997).

Chemical Properties Analysis

The copper(I) trifluoromethanesulfonate complexes exhibit significant chemical reactivity, such as the ability to catalyze the C-C coupling of 3-hydroxyisoindolinones with various boronic acids. This showcases its efficiency as a catalyst in facilitating both inter- and intramolecular versions of C-C coupling reactions, marking an important aspect of its chemical properties (Rao & Rao, 2015).

Scientific Research Applications

Electrochemistry and Alkene Complexation

Copper(I) trifluoromethanesulfonate (CuOTf) demonstrates significant potential in electrochemistry and alkene complexation. It forms water-soluble complexes with vinyl sulfonate anion (VS), allowing for stable solutions even in acidic conditions. CuOTf shows reversible binding with alkenes such as ethylene, 1,3-butadiene, and 1-butene in aqueous solutions. This behavior indicates its potential for use in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).

Catalysis in Organic Synthesis

Copper(II) trifluoromethanesulfonate catalyzes the amidation of cyclic ethers with iminoiodanes under mild conditions, leading to α-amidated products with high yields and selectivity. This catalytic activity is crucial for efficient synthesis of α,ω-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).

Copper-Catalyzed C-H Bond Activation

CuOTf is instrumental in metal-catalyzed C-H bond activation in alkyne π complexes. Studies show that copper(I) coordination to terminal alkynes enhances the rate of exchange of protium on carbon for deuterium, indicating a significant role in organic synthesis and molecular transformations (Hefner, Zizelman, Durfee, & Lewandos, 1984).

Copper-Catalyzed C(sp3)-OH Cleavage

Copper(II) trifluoromethanesulfonate effectively catalyzes the C-C coupling of 3-hydoxyisoindolinones with various boronic acids, facilitating the synthesis of aryl-, heteroaryl-, and alkenyl-substituted isoindolinones. This showcases its role in creating novel molecular structures (Rao & Rao, 2015).

Conversion of Fructose to Methyl Levulinate

Cu(II) trifluoromethanesulfonate serves as a Lewis acid catalyst in the alcoholysis of fructose to methyl levulinate, highlighting its importance in chemical transformations relevant to biofuel production (Dong Wen-sheng, 2013).

Future Directions

  • Green chemistry : Investigating greener alternatives and minimizing waste .

properties

IUPAC Name

copper(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHGRUPNQLZHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(I) trifluoromethanesulfonate

CAS RN

42152-44-3
Record name Copper(I) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) trifluoromethanesulfonate
Reactant of Route 2
Copper(I) trifluoromethanesulfonate
Reactant of Route 3
Copper(I) trifluoromethanesulfonate

Citations

For This Compound
346
Citations
RG Salomon, P Dauban… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 42152‐44‐3 ] CCuF 3 O 3 S (MW 212.62) InChI = 1S/CHF3O3S.Cu/c2‐1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p‐1 InChIKey = YNYHGRUPNQLZHB‐UHFFFAOYSA‐M (2:1 benzene complex) [ …
Number of citations: 2 onlinelibrary.wiley.com
N Miyachi, F Kanda, M Shibasaki - The Journal of Organic …, 1989 - ACS Publications
8* Amino thiol esters and/3-9-borabicyclo-[3.3. 1] nonylamino thiol esters were converted to corre-sponding 8-lactams in excellent yields without any epim-erization by treatment withCu (…
Number of citations: 42 pubs.acs.org
G Van Koten, JTBH Jastrzebski… - The Journal of Organic …, 1977 - ACS Publications
(7) EM Engler, M. Farcasiu, A. Sevin, JM Cense, and P. v. R. Schleyer, J. Am. Chem. Soc., 95, 5769 (1973).(8) Anlsylprotoadamantanol was also trapped during the rearrangement of …
Number of citations: 68 pubs.acs.org
RJ Batchelor, FWB Einstein, ID Gay, JH Gu… - Journal of organometallic …, 1991 - Elsevier
The preparation, characterization, X-ray crystal structures and 77 Se CP-MAS solid state NMR spectra of adducts of 1,5,9,13-tetraselenacyclohexadecane with copper(I)…
Number of citations: 56 www.sciencedirect.com
JG Hefner, PM Zizelman, LD Durfee… - Journal of organometallic …, 1984 - Elsevier
The copper(I) trifluoromethanesulfonate π complexes of 1,8-cyclotetradecadiyne and 1,7-octadiyne have been synthesized. For a series of terminal alkyne (CuO 3 SCF 3 ) π complexes, …
Number of citations: 19 www.sciencedirect.com
T Suzuki, RD Noble, CA Koval - Inorganic chemistry, 1997 - ACS Publications
Copper(I) trifluoromethanesulfonate (CuOTf), which is insoluble in water, reacted with vinyl sulfonate anion (VS) to form a water soluble complex (concentrations > 0.1 M). Acidic CuOTf …
Number of citations: 58 pubs.acs.org
P Tomislav - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
In the title compound, [Cu(C10H8N2)2](CF3O3S), the CuI ion is chelated by two 2,2′-bipyridine (bpy) ligands in a distorted tetrahedral coordination geometry. The average Cu—N …
Number of citations: 8 scripts.iucr.org
T Otieno, SJ Rettig, RC Thompson… - Canadian journal of …, 1990 - cdnsciencepub.com
The complexes CuL 2 (CF 3 SO 3 ) where L is pyrazine and 2,5-dimethylpyrazine have been prepared by the reaction of copper(I) triflate with the neutral ligand in methanol. Single …
Number of citations: 48 cdnsciencepub.com
PHM Budzelaar, P Timmermans, A Mackor… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Bis(cyclooctene)copper(I) trifluoromethanesulfonate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-organic compounds) …
Number of citations: 14 scripts.iucr.org
G Koten, J Jastrzebski, JG Noltes - Journal of organic chemistry, 1977 - dspace.library.uu.nl
Results The results of the reaction of 2-Me2NC6H4Cu (I) and 2-M~~ NCH~ C~ H~ CU (11) with CuOTf are presented in Table I. The reaction of I with CuOTf afforded well-defined …
Number of citations: 0 dspace.library.uu.nl

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